2-(Hept-1-ynyl)-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hept-1-ynyl)-pyridine is an organic compound that features a pyridine ring substituted with a hept-1-ynyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hept-1-ynyl)-pyridine typically involves the coupling of a pyridine derivative with a hept-1-yne precursor. One common method is the Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(Hept-1-ynyl)-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the triple bond in the hept-1-ynyl group to a double or single bond.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.
Substitution: Halogenating agents and nucleophiles are used under controlled conditions.
Major Products
The major products formed from these reactions include pyridine N-oxides, reduced alkenes or alkanes, and various substituted pyridine derivatives .
Scientific Research Applications
2-(Hept-1-ynyl)-pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2-(Hept-1-ynyl)-pyridine exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Hept-1-ynyl-thiophene
- 1-Bromo-2,3,5,6-tetrafluorobenzene
Uniqueness
2-(Hept-1-ynyl)-pyridine is unique due to its combination of a pyridine ring and a hept-1-ynyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C12H15N |
---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2-hept-1-ynylpyridine |
InChI |
InChI=1S/C12H15N/c1-2-3-4-5-6-9-12-10-7-8-11-13-12/h7-8,10-11H,2-5H2,1H3 |
InChI Key |
ZJGRCPFVXUFVSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.